1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile 1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 338777-48-3
VCID: VC5725776
InChI: InChI=1S/C10H4N4O2S/c11-3-6-1-2-17-9(6)14-5-7(4-12)8(15)13-10(14)16/h1-2,5H,(H,13,15,16)
SMILES: C1=CSC(=C1C#N)N2C=C(C(=O)NC2=O)C#N
Molecular Formula: C10H4N4O2S
Molecular Weight: 244.23

1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

CAS No.: 338777-48-3

Cat. No.: VC5725776

Molecular Formula: C10H4N4O2S

Molecular Weight: 244.23

* For research use only. Not for human or veterinary use.

1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile - 338777-48-3

Specification

CAS No. 338777-48-3
Molecular Formula C10H4N4O2S
Molecular Weight 244.23
IUPAC Name 1-(3-cyanothiophen-2-yl)-2,4-dioxopyrimidine-5-carbonitrile
Standard InChI InChI=1S/C10H4N4O2S/c11-3-6-1-2-17-9(6)14-5-7(4-12)8(15)13-10(14)16/h1-2,5H,(H,13,15,16)
Standard InChI Key MZZCNHOEVLTJKR-UHFFFAOYSA-N
SMILES C1=CSC(=C1C#N)N2C=C(C(=O)NC2=O)C#N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(3-cyanothiophen-2-yl)-2,4-dioxopyrimidine-5-carbonitrile, reflecting its bicyclic structure comprising a thiophene ring fused to a pyrimidine-dione core . The molecular formula C₁₀H₄N₄O₂S (molecular weight: 244.23 g/mol) indicates a highly conjugated system with multiple electronegative groups.

Structural Features

The molecule contains two distinct heterocycles:

  • A 2-thienyl group substituted with a cyano (-CN) group at the 3-position

  • A pyrimidine-2,4-dione (uracil-like) ring with an additional cyano substituent at the 5-position

The planar arrangement of these rings facilitates π-π stacking interactions, while the electron-withdrawing cyano groups enhance electrophilic reactivity at adjacent positions .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number338777-48-3
PubChem CID3846016
SMILESC1=CSC(=C1C#N)N2C=C(C(=O)NC2=O)C#N
InChIKeyMZZCNHOEVLTJKR-UHFFFAOYSA-N
XLogP30.75 (predicted)

Spectroscopic Signatures

While experimental spectral data remains unpublished, computational predictions suggest characteristic absorptions:

  • IR: Strong C≡N stretches ~2200 cm⁻¹, C=O stretches ~1700 cm⁻¹

  • ¹H NMR: Downfield-shifted aromatic protons due to electron-withdrawing effects of cyano groups

  • MS: Molecular ion peak at m/z 244.23 with fragmentation patterns dominated by loss of CN groups

Synthesis and Manufacturing Considerations

Reported Synthetic Routes

Though detailed protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:

Route A: Thiophene-Pyrimidine Annulation

  • Functionalization of 3-cyanothiophene-2-carboxylic acid with chlorinating agents

  • Condensation with cyanoacetamide derivatives under basic conditions

  • Cyclodehydration to form the pyrimidine ring

Route B: Suzuki-Miyaura Coupling

  • Preparation of 5-bromo-2,4-dioxopyrimidine-5-carbonitrile

  • Palladium-catalyzed cross-coupling with 3-cyanothiophen-2-ylboronic acid

  • Purification via recrystallization from DMF/water mixtures

Purification Challenges

The compound's low solubility in common organic solvents (e.g., ethanol, acetone) necessitates specialized purification techniques:

  • HPLC: Reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase

  • Crystallization: Limited success reported using dimethyl sulfoxide (DMSO)

Table 2: Physicochemical Properties

PropertyValue
Melting PointNot reported
Solubility (Water)<1 mg/mL (predicted)
LogP (Octanol-Water)0.75 (calculated)
pKa~8.2 (enolic hydrogen)

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-deficient thiophene ring undergoes regioselective reactions:

  • Nitration: Occurs preferentially at the 5-position of the thienyl group

  • Halogenation: Bromine in acetic acid yields 5-bromo derivatives

Nucleophilic Attack

The pyrimidine-dione moiety demonstrates susceptibility to nucleophilic substitution:

  • Amination: Reaction with alkylamines at the 6-position

  • Thiol Exchange: Replacement of oxygen with sulfur using Lawesson's reagent

Metal Complexation

The compound acts as a bidentate ligand through:

  • Pyrimidine-dione carbonyl oxygen

  • Thienyl cyano nitrogen
    Forming stable complexes with Cu(II) and Pd(II) ions

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